molecular formula C12H15ClN4O3 B5171827 7-chloro-4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine

7-chloro-4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine

Cat. No. B5171827
M. Wt: 298.72 g/mol
InChI Key: DXEVXDNNKVAEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine, commonly known as Cymoxanil, is a fungicide that is widely used in agriculture to control fungal diseases in crops. It belongs to the class of benzoxadiazoles and is known for its broad-spectrum activity against various plant pathogens.

Mechanism of Action

The mode of action of Cymoxanil involves the inhibition of fungal cell wall synthesis by targeting the enzyme cellulose synthase. It also disrupts the fungal cell membrane by inhibiting the production of ergosterol, a vital component of the fungal cell membrane.
Biochemical and Physiological Effects:
Cymoxanil has been found to have no significant effects on the biochemical and physiological processes of plants. It does not affect the photosynthetic rate, respiration rate, or growth of plants.

Advantages and Limitations for Lab Experiments

Cymoxanil is a potent inhibitor of fungal growth and is widely used in laboratory experiments to study the mechanisms of fungal pathogenesis and the development of resistance. However, its use is limited by its toxicity to aquatic organisms and the potential for environmental contamination.

Future Directions

1. The development of new formulations of Cymoxanil that are more effective and less toxic to the environment.
2. The study of the molecular mechanisms of Cymoxanil resistance in fungi.
3. The investigation of the potential use of Cymoxanil in the treatment of fungal infections in humans and animals.
4. The evaluation of the effects of Cymoxanil on non-target organisms and the environment.
5. The exploration of the potential synergistic effects of Cymoxanil with other antifungal agents.
6. The development of new methods for the detection and quantification of Cymoxanil residues in crops and the environment.
7. The investigation of the potential use of Cymoxanil in the control of emerging fungal diseases.

Synthesis Methods

The synthesis of Cymoxanil involves the reaction of 4-nitrophenylhydrazine with N,N-dipropyl-2-chloroacetamide in the presence of a base, followed by cyclization with cyanogen bromide. The final product is obtained after purification and crystallization.

Scientific Research Applications

Cymoxanil has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal pathogens. It has been used in the control of diseases such as downy mildew, late blight, and black rot in various crops such as potatoes, grapes, and tomatoes.

properties

IUPAC Name

7-chloro-4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O3/c1-3-5-16(6-4-2)9-7-8(13)10-11(15-20-14-10)12(9)17(18)19/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEVXDNNKVAEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.